![molecular formula C15H14O3S B1598404 Ethyl-8-methyl-4H-[1]-benzopyrano[4,3-b]thiophen-2-carboxylat CAS No. 351003-39-9](/img/structure/B1598404.png)

Ethyl-8-methyl-4H-[1]-benzopyrano[4,3-b]thiophen-2-carboxylat

Übersicht

Beschreibung

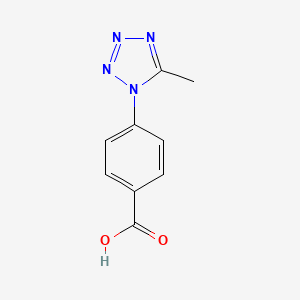

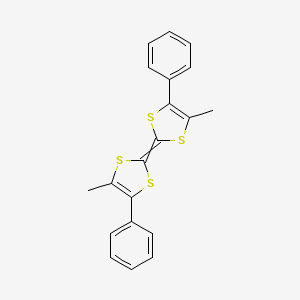

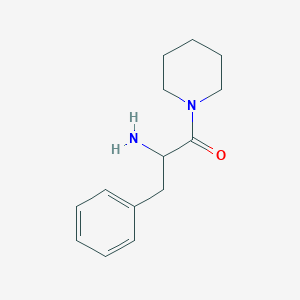

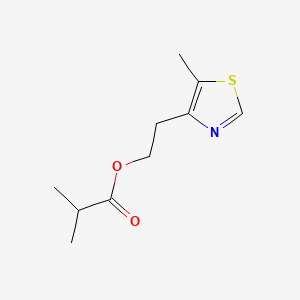

“Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate” is a chemical compound with the molecular formula C15H14O3S . It has a molecular weight of 274.3 g/mol . The compound is also known by other names such as “Ethyl 8-methyl-4H-1-benzopyrano[4,3-b]thiophene-2-carboxylate” and "ETHYL 8-METHYL-4H-(1)-BENZOPYRANO(4,3-B)" .

Synthesis Analysis

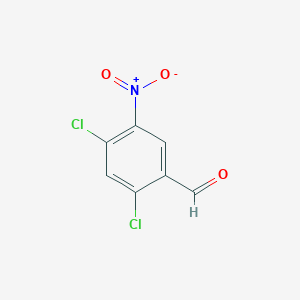

The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into the respective nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group . Electrophilic substitution in 4H-thieno[3,2-c]chromene-2-carbaldehyde was shown to occur at the С-8 atom . Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol led to 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C15H14O3S/c1-3-17-15(16)13-7-10-8-18-12-5-4-9(2)6-11(12)14(10)19-13/h4-7H,3,8H2,1-2H3 . The Canonical SMILES string is CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)C)OC2 .

Chemical Reactions Analysis

Electrophilic substitution in 4H-thieno[3,2-c]chromene-2-carbaldehyde was shown to occur at the С-8 atom . Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol led to 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 274.3 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 274.06636548 g/mol . The topological polar surface area is 63.8 Ų . The compound has a heavy atom count of 19 .

Wissenschaftliche Forschungsanwendungen

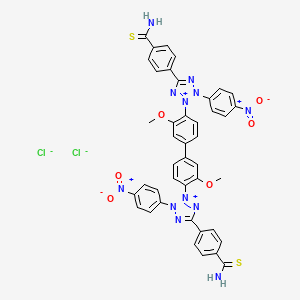

- Diese Verbindungen zeigen diverse biologische Wirkungen, darunter Antikrebs-, Entzündungshemmende-, antimikrobielle, antihypertensive und antiatherosklerotische Eigenschaften .

- Thiophen-basierte Moleküle spielen eine entscheidende Rolle in organischen Halbleitern, organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) .

- Thiophenderivate finden Anwendungen in der Industriechemie und Materialwissenschaft als Korrosionsschutzmittel .

- Zum Beispiel dient Ethyl-3-aminobenzo[b]thiophen-2-carboxylat als ein ratiometrischer Schiff-Base-Fluoreszenzsensor zur Erkennung von In3+ und Pb2+ Ionen .

- Einige Ethyl-2-(substituierte Benzylidenamino)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat-Derivate, die über die Gewald-Synthese hergestellt werden, weisen antimikrobielle Eigenschaften auf .

Medizinische Chemie und Arzneimittelentwicklung

Organische Halbleiter und Elektronik

Korrosionsschutz

Photophysikalische Sensoren

Antimikrobielle Aktivität

Antioxidative und Antikrebs Eigenschaften

Zusammenfassend lässt sich sagen, dass "Ethyl-8-methyl-4H-1-benzopyrano[4,3-b]thiophen-2-carboxylat" vielversprechend in verschiedenen Bereichen ist, von der Arzneimittelentwicklung bis zur Materialwissenschaft und darüber hinaus. Seine einzigartige Struktur und Eigenschaften machen es zu einem faszinierenden Thema für weitere Untersuchungen. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, zögern Sie bitte nicht, zu fragen! 😊

Wirkmechanismus

Target of Action

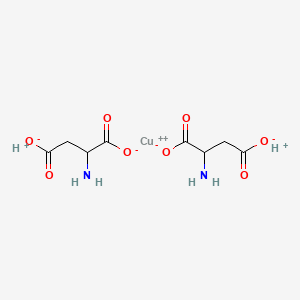

The primary targets of Ethyl 8-methyl-4H-1Thiophene-based analogs, a category to which this compound belongs, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The exact mode of action of Ethyl 8-methyl-4H-1Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiophene derivatives have been found to inhibit kinases, enzymes that play a key role in signal transduction pathways .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 8-methyl-4H-1Given the wide range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways are affected . For example, anti-inflammatory thiophene derivatives may affect pathways related to inflammation, while anti-cancer derivatives may interfere with cell proliferation pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 8-methyl-4H-1Thiophene derivatives are generally known for their good bioavailability . The exact pharmacokinetic properties would depend on factors such as the compound’s chemical structure and the route of administration.

Result of Action

The molecular and cellular effects of Ethyl 8-methyl-4H-1Thiophene derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethyl 8-methyl-4H-1

Eigenschaften

IUPAC Name |

ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-3-17-15(16)13-7-10-8-18-12-5-4-9(2)6-11(12)14(10)19-13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYQIEPRZRXATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)C)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404828 | |

| Record name | Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-39-9 | |

| Record name | Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)